molecular formula C8H6F11IO B3106840 2-Iodo-1H,1H,2H,3H,3H-perfluorooctan-1-ol CAS No. 16083-66-2

2-Iodo-1H,1H,2H,3H,3H-perfluorooctan-1-ol

Cat. No.: B3106840
CAS No.: 16083-66-2
M. Wt: 454.02 g/mol
InChI Key: PEJDWUAOGRKZEU-UHFFFAOYSA-N
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Description

2-Iodo-1H,1H,2H,3H,3H-perfluorooctan-1-ol is a specialized organofluorine compound known for its unique chemical properties. It is characterized by the presence of both iodine and perfluorinated alkyl groups, making it a valuable compound in various scientific research and industrial applications .

Scientific Research Applications

2-Iodo-1H,1H,2H,3H,3H-perfluorooctan-1-ol is used in a wide range of scientific research applications:

Safety and Hazards

2-Iodo-1H,1H,2H,3H,3H-perfluorooctan-1-ol has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include: P261, P301 + P312, P302 + P352, P304 + P340, P305 + P351 + P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-1H,1H,2H,3H,3H-perfluorooctan-1-ol typically involves the iodination of perfluorinated alcohols. One common method includes the reaction of perfluorooctanol with iodine in the presence of a suitable catalyst under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale iodination processes, where perfluorooctanol is reacted with iodine or iodine monochloride. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-1H,1H,2H,3H,3H-perfluorooctan-1-ol undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as halides or amines.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The iodine atom can be reduced to form perfluorooctanol.

Common Reagents and Conditions

Major Products

    Substitution Reactions: Products include various substituted perfluorooctanols.

    Oxidation Reactions: Products include perfluorooctanoic acid or aldehydes.

    Reduction Reactions: The major product is perfluorooctanol.

Mechanism of Action

The mechanism of action of 2-Iodo-1H,1H,2H,3H,3H-perfluorooctan-1-ol involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, while the perfluorinated alkyl chain can interact with hydrophobic regions of biomolecules. These interactions can influence the compound’s biological activity and its ability to modulate molecular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Iodo-1H,1H,2H,3H,3H-perfluorooctan-1-ol is unique due to the presence of both iodine and a perfluorinated alkyl chain, which imparts distinct chemical and physical properties. This combination makes it particularly valuable in applications requiring specific reactivity and stability .

Properties

IUPAC Name

4,4,5,5,6,6,7,7,8,8,8-undecafluoro-2-iodooctan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F11IO/c9-4(10,1-3(20)2-21)5(11,12)6(13,14)7(15,16)8(17,18)19/h3,21H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEJDWUAOGRKZEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)I)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F11IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601023201
Record name 3-(Perfluoropentyl)-2-iodopropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601023201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16083-66-2
Record name 4,4,5,5,6,6,7,7,8,8,8-Undecafluoro-2-iodo-1-octanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16083-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Perfluoropentyl)-2-iodopropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601023201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Iodo-1H,1H,2H,3H,3H-perfluorooctan-1-ol
Reactant of Route 2
2-Iodo-1H,1H,2H,3H,3H-perfluorooctan-1-ol
Reactant of Route 3
2-Iodo-1H,1H,2H,3H,3H-perfluorooctan-1-ol
Reactant of Route 4
2-Iodo-1H,1H,2H,3H,3H-perfluorooctan-1-ol
Reactant of Route 5
2-Iodo-1H,1H,2H,3H,3H-perfluorooctan-1-ol
Reactant of Route 6
2-Iodo-1H,1H,2H,3H,3H-perfluorooctan-1-ol

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